molecular formula C14H24N2 B2748916 N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline CAS No. 932235-84-2

N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline

Cat. No.: B2748916
CAS No.: 932235-84-2
M. Wt: 220.36
InChI Key: GALIQNMICRIDHU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline is an organic compound with the molecular formula C14H24N2 It is a derivative of aniline, characterized by the presence of a dimethylamino group and a 3-methylbutylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline typically involves the reaction of 4-(chloromethyl)aniline with N,N-dimethyl-3-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylaniline: A related compound with similar structural features but lacking the dimethylamino and 3-methylbutylamino groups.

    4-Amino-1,2-dimethylbenzene: Another similar compound with a different substitution pattern on the benzene ring.

Uniqueness

N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline is unique due to the presence of both dimethylamino and 3-methylbutylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(3-methylbutylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-12(2)9-10-15-11-13-5-7-14(8-6-13)16(3)4/h5-8,12,15H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALIQNMICRIDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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